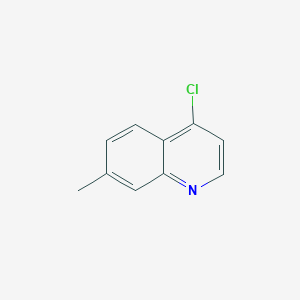

4-Chloro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBWENCMEQRYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489636 | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-61-8 | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-methylquinoline

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. Within this class, halo-substituted quinolines are of paramount importance as they provide reactive handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1]

4-Chloro-7-methylquinoline, in particular, emerges as a valuable and versatile building block. Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent antimalarial activity.[][3] This guide provides an in-depth technical overview of 4-Chloro-7-methylquinoline, from its fundamental properties and synthesis to its critical applications in drug discovery, grounded in the principles of mechanistic causality and validated experimental design.

Core Properties and Chemical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Chemical Identifiers and Molecular Data

The fundamental identifiers for 4-Chloro-7-methylquinoline are summarized below, providing a clear reference for sourcing, registration, and computational modeling.

| Identifier | Value | Source(s) |

| CAS Number | 63136-61-8 | [][4][5][6] |

| IUPAC Name | 4-chloro-7-methylquinoline | [][7] |

| Molecular Formula | C₁₀H₈ClN | [][4][8] |

| Molecular Weight | 177.63 g/mol | [][4] |

| InChI Key | SLBWENCMEQRYEG-UHFFFAOYSA-N | [][4] |

| Canonical SMILES | Cc1ccc2c(Cl)ccnc2c1 | [4][8] |

Physicochemical Properties

The physical state and solubility characteristics of 4-Chloro-7-methylquinoline dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Boiling Point | 275.6 °C at 760 mmHg | [] |

| Density | 1.225 g/cm³ | [] |

Synthesis of 4-Chloro-7-methylquinoline: A Mechanistic Approach

The construction of the 4-Chloro-7-methylquinoline scaffold is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. A common and reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This approach provides a logical and scalable pathway to the target molecule.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro group.

Caption: Synthetic pathway for 4-Chloro-7-methylquinoline.

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.

-

Causality : m-Toluidine is selected as the starting aniline to introduce the required methyl group at what will become the 7-position of the quinoline ring. The reaction with DEEM proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-4-ol form.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).

-

Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

-

For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-ol, will precipitate as a solid.

-

Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7-methylquinoline (Chlorination)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

-

Causality : The hydroxyl group at the 4-position of the quinoline is a poor leaving group. Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester intermediate). A subsequent SₙAr-type reaction, where a chloride ion (from POCl₃) attacks the C4 position, displaces the phosphate group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary activation energy for this transformation. The workup with ice is a critical safety step to quench the highly reactive excess POCl₃ in a controlled manner.

Experimental Protocol:

-

Caution : This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) with stirring.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 4-Chloro-7-methylquinoline lies in the high reactivity of its C4-chloro substituent towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.

Workflow for Library Synthesis

Caption: General workflow for synthesizing bioactive libraries.

This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like Chloroquine.[][3][9] By varying the amine nucleophile, a large library of compounds can be generated for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative

-

In a sealed reaction vial, dissolve 4-Chloro-7-methylquinoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

-

Add the desired primary or secondary amine (1.1-1.5 eq.).

-

An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction, depending on the amine's reactivity.

-

Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield the pure 4-amino-7-methylquinoline derivative.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.

Hazard Identification

4-Chloro-7-methylquinoline is classified as a hazardous substance. The key GHS classifications are summarized below.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

-

Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro group.

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

4-Chloro-7-methylquinoline is a strategically important intermediate in modern medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make it an invaluable tool for researchers and drug development professionals. The ability to readily generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures its safe and effective use in advancing pharmaceutical research.

References

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Durham University. (URL: [Link])

-

The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (URL: [Link])

-

7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem - NIH. (URL: [Link])

-

4-chloro-7-methylquinoline (C10H8ClN) - PubChemLite. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 3. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]

- 4. 4-Chloro-7-methylquinoline AldrichCPR 63136-61-8 [sigmaaldrich.com]

- 5. 63136-61-8|4-Chloro-7-methylquinoline|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-chloro-7-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

4-Chloro-7-methylquinoline molecular structure and weight

An In-depth Technical Guide to 4-Chloro-7-methylquinoline: Structure, Properties, and Synthetic Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-7-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and established synthetic routes. Emphasis is placed on its application as a precursor in the development of pharmacologically active agents, particularly within the class of 4-aminoquinoline antimalarials. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into the strategic use of this compound and essential safety and handling protocols.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been instrumental in the development of therapeutics for infectious diseases, cancer, and inflammatory conditions.[1][2] Among the vast library of quinoline-based intermediates, halogenated quinolines are particularly valuable due to their reactivity and utility in constructing more complex molecules. The chlorine atom at the C4 position, for instance, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, a cornerstone of many synthetic strategies.[2]

4-Chloro-7-methylquinoline (CAS No: 63136-61-8) is a significant building block within this class.[3][4][5] Its structure, featuring a reactive chloro group and a methyl substituent, offers a strategic entry point for synthesizing targeted derivatives. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and critical role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its reactivity, solubility, and pharmacokinetic properties. A thorough understanding of the molecular structure and weight of 4-Chloro-7-methylquinoline is therefore essential for its effective application.

Molecular Structure and Weight

The molecular structure of 4-Chloro-7-methylquinoline consists of a quinoline bicyclic system with a chlorine atom substituted at position 4 and a methyl group at position 7.

Caption: 2D Molecular Structure of 4-Chloro-7-methylquinoline.

Physicochemical Data Summary

All quantitative data for 4-Chloro-7-methylquinoline has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 63136-61-8 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClN | [3][4][5] |

| Molecular Weight | 177.63 g/mol | [3][4][5][] |

| Physical Form | Solid | [3] |

| Boiling Point | 275.6 °C at 760 mmHg | [] |

| Density | 1.225 g/cm³ | [] |

| InChI | 1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | [3][] |

| InChIKey | SLBWENCMEQRYEG-UHFFFAOYSA-N | [3][] |

| SMILES | Cc1ccc2c(Cl)ccnc2c1 | [3] |

Synthesis of 4-Chloro-7-methylquinoline

The synthesis of 4-Chloro-7-methylquinoline is typically achieved through a multi-step process that leverages classic heterocyclic chemistry reactions. A common and reliable pathway involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

-

Condensation: Reaction of an appropriately substituted aniline with a malonic acid derivative to form an anilinomethylene malonate intermediate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form a 4-hydroxyquinoline derivative.

-

Chlorination: Conversion of the 4-hydroxyl group to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Generalized synthetic workflow for 4-Chloro-7-methylquinoline.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure adapted from established methodologies for analogous quinoline syntheses.[7][8]

Step 1: Synthesis of Diethyl ((3-methylphenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 3-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

-

Heat the reaction mixture at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Cyclization)

-

Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250°C for 1-2 hours to induce thermal cyclization.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the solvent, and dry to obtain 7-Methylquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-7-methylquinoline

-

CAUTION: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.

-

Carefully add 7-Methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

-

Heat the mixture to reflux (approx. 110°C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Applications in Drug Discovery and Development

4-Chloro-7-methylquinoline is primarily recognized as a crucial intermediate in the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their antimalarial activity.[4][]

Precursor to Antimalarial Agents

The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution by primary and secondary amines. This reaction is the key step in synthesizing compounds structurally related to chloroquine and amodiaquine, which have been mainstays in malaria treatment for decades.[9] The methyl group at the 7-position can modulate the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets and its pharmacokinetic properties.

The general reaction involves heating 4-Chloro-7-methylquinoline with a desired amine, often in the presence of a solvent and sometimes a catalyst, to displace the chloride and form a new carbon-nitrogen bond. This modularity allows for the creation of large libraries of 4-aminoquinoline analogues for screening against various strains of the malaria parasite, including those resistant to existing drugs.[1]

Scaffold for Novel Therapeutic Agents

Beyond antimalarials, the quinoline scaffold is being actively investigated for other therapeutic applications.[1][2] The reactivity of 4-Chloro-7-methylquinoline makes it a valuable starting material for developing compounds targeting:

-

Cancer: Certain quinoline derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways.[2][10]

-

Viral Infections: Chloroquine and hydroxychloroquine, derived from the related 4,7-dichloroquinoline, have been investigated for their antiviral properties against various viruses.[1][11]

-

Inflammatory Diseases: The quinoline core is present in compounds with anti-inflammatory activity.

The ability to functionalize the 4-position allows for the introduction of diverse pharmacophores, enabling medicinal chemists to fine-tune the biological activity and selectivity of the resulting molecules.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling 4-Chloro-7-methylquinoline.

Hazard Identification

Based on available safety data, 4-Chloro-7-methylquinoline is classified as a hazardous substance.[3]

-

GHS Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[3][12]

-

Signal Word: Danger.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[3][12]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]

-

Keep away from strong oxidizing agents.

In case of accidental exposure, consult the material safety data sheet (MSDS) immediately and seek medical attention.[14]

Conclusion

4-Chloro-7-methylquinoline is a versatile and valuable heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its well-defined molecular structure and the reactivity of the C4-chloro substituent make it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, most notably for the development of antimalarial drugs. The detailed synthetic protocols and safety information provided in this guide are intended to support researchers in the safe and effective utilization of this important chemical building block in their drug discovery and development endeavors.

References

- 4-Chloro-7-methylquinoline AldrichCPR 63136-61-8 - Sigma-Aldrich. (n.d.).

- 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 - ChemicalBook. (n.d.).

- 4-CHLORO-7-METHYL-QUINAZOLINE synthesis - chemicalbook. (n.d.).

- 63136-61-8|4-Chloro-7-methylquinoline|BLD Pharm. (n.d.).

- CAS 63136-61-8 4-Chloro-7-methylquinoline - BOC Sciences. (n.d.).

- SAFETY DATA SHEET. (2025, January 11).

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 26).

- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem. (n.d.).

- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (n.d.).

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (n.d.).

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. (n.d.).

- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.).

- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (2016, January 21).

- The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (n.d.).

- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PubMed Central. (2022, April 19).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-7-methylquinoline AldrichCPR 63136-61-8 [sigmaaldrich.com]

- 4. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]

- 5. 63136-61-8|4-Chloro-7-methylquinoline|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-7-methylquinoline

Foreword

For researchers, scientists, and professionals in the field of drug development, a profound understanding of the molecular architecture of heterocyclic compounds is paramount. Among these, quinoline derivatives form the backbone of numerous therapeutic agents. This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Chloro-7-methylquinoline. Moving beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and its spectroscopic signature, offering field-proven insights into the interpretation of complex NMR spectra for this class of compounds. Our approach is grounded in the principles of scientific integrity, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.

Molecular Structure and Its Spectroscopic Implications

The foundation of any NMR spectral interpretation lies in a thorough understanding of the molecule's structure. 4-Chloro-7-methylquinoline possesses a bicyclic aromatic system with two key substituents: a chloro group at the 4-position and a methyl group at the 7-position. These substituents exert distinct electronic effects that are critical in predicting and assigning the ¹H and ¹³C NMR signals.

-

The Quinoline Core: The quinoline ring system itself gives rise to a complex series of signals in the aromatic region of the NMR spectrum. The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group, influencing the chemical shifts of the protons and carbons in its vicinity.

-

The Chloro Substituent (C4): The chlorine atom at the 4-position is an electronegative, electron-withdrawing group.[1] This property leads to a deshielding effect on the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2][3]

-

The Methyl Substituent (C7): In contrast, the methyl group at the 7-position is a weakly electron-donating group. This results in a shielding effect on the adjacent protons and carbons, shifting their signals to a lower chemical shift (upfield).[3]

The interplay of these electronic influences dictates the precise chemical shifts and coupling patterns observed in the NMR spectra of 4-Chloro-7-methylquinoline.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-7-methylquinoline is anticipated to exhibit a series of signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The expected chemical shifts are influenced by the electronic effects of the substituents and the inherent properties of the quinoline ring.

Logical Workflow for ¹H NMR Signal Assignment:

Caption: A logical workflow for the assignment of proton NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-7-methylquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 | Located on the carbon adjacent to the nitrogen, experiencing strong deshielding. Coupled to H-3. |

| H-3 | 7.3 - 7.5 | d | 4.5 - 5.0 | Shielded relative to H-2, coupled to H-2. |

| H-5 | 7.9 - 8.1 | d | 8.5 - 9.0 | Deshielded due to proximity to the chloro group and the ring nitrogen. Coupled to H-6. |

| H-6 | 7.4 - 7.6 | dd | 8.5 - 9.0, 1.5 - 2.0 | Influenced by both the electron-donating methyl group (shielding) and the chloro group (deshielding). Coupled to H-5 and H-8. |

| H-8 | 7.8 - 8.0 | d | 1.5 - 2.0 | Deshielded by the ring nitrogen. Coupled to H-6. |

| 7-CH₃ | 2.4 - 2.6 | s | - | Protons of the electron-donating methyl group, appearing as a singlet. |

Note: Predicted values are based on the analysis of substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and concentration.[3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 4-Chloro-7-methylquinoline is expected to show ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment created by the substituents.

Key Considerations for ¹³C NMR Signal Assignment:

-

Ipso-Carbons: The carbons directly attached to the substituents (C-4 and C-7) will show significant shifts. The carbon bearing the chloro group (C-4) will be deshielded, while the carbon with the methyl group (C-7) will also be deshielded, though to a lesser extent.

-

Quaternary Carbons: Carbons that are not bonded to any protons (C-4, C-4a, C-7, C-8a) will typically have weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-7-methylquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | 150 - 152 | Adjacent to nitrogen, highly deshielded. |

| C-3 | 121 - 123 | Shielded relative to C-2 and C-4. |

| C-4 | 148 - 150 | Attached to the electronegative chlorine, significantly deshielded. |

| C-4a | 127 - 129 | Quaternary carbon, influenced by both rings. |

| C-5 | 128 - 130 | Aromatic carbon in the carbocyclic ring. |

| C-6 | 126 - 128 | Shielded by the para-methyl group. |

| C-7 | 138 - 140 | Attached to the methyl group, deshielded. |

| C-8 | 129 - 131 | Aromatic carbon in the carbocyclic ring. |

| C-8a | 147 - 149 | Quaternary carbon adjacent to nitrogen. |

| 7-CH₃ | 21 - 23 | Aliphatic carbon of the methyl group. |

Note: These predicted chemical shifts are estimations based on established substituent effects on aromatic systems and data from related quinoline derivatives.[5][6]

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 4-Chloro-7-methylquinoline.

Experimental Workflow:

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-7-methylquinoline

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in published literature, this document establishes a framework for understanding and determining its solubility. The guide includes foundational principles, illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and application of 4-chloro-7-methylquinoline and its derivatives.

Introduction to 4-Chloro-7-methylquinoline and the Importance of Solubility

4-Chloro-7-methylquinoline belongs to the quinoline class of heterocyclic aromatic compounds, which are renowned for their diverse biological activities and are foundational scaffolds in drug discovery.[][2] The solubility of a chemical compound is a critical physicochemical property that dictates its bioavailability, the feasibility of its formulation, and its performance in a multitude of chemical and biological assays.[3][4] A thorough understanding of the solubility of 4-chloro-7-methylquinoline in various solvents is, therefore, paramount for its effective application in research and development. This guide delineates the methodologies to approach this challenge, providing both theoretical grounding and practical experimental guidance.

The molecular structure of 4-chloro-7-methylquinoline, with its quinoline core, a chloro substituent at the 4-position, and a methyl group at the 7-position, suggests a predominantly hydrophobic character.[5] The quinoline ring system itself is aromatic and largely non-polar. The chloro and methyl groups are also lipophilic, further contributing to an anticipated low aqueous solubility.[5] However, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. The overall solubility will be a balance of these structural features and their interactions with the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.[8][9] The polarity of a solvent is a key factor in its ability to dissolve a solute.[6]

-

Polar Solvents: These solvents have molecules with a significant separation of charge (a dipole moment). Water is a classic example of a highly polar, protic solvent, capable of forming strong hydrogen bonds. Other polar solvents include alcohols like ethanol and methanol.

-

Non-polar Solvents: These solvents have molecules with a more even distribution of charge. Examples include hydrocarbons like hexane and toluene.

-

Aprotic Polar Solvents: This class of solvents has dipole moments but lacks O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone and dimethyl sulfoxide (DMSO).

For 4-chloro-7-methylquinoline, we can anticipate the following general solubility trends:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents, such as dichloromethane, chloroform, and tetrahydrofuran. The dispersion forces and dipole-dipole interactions between the solute and these solvents are likely to be favorable.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, as well as in lower-chain alcohols such as ethanol and methanol.

-

Low Solubility: Expected in highly polar, protic solvents like water, due to the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the largely non-polar solute. It is also expected to have low solubility in very non-polar solvents like hexane if the crystal lattice energy of the solid is significant.

Illustrative Solubility Data

While specific, experimentally determined solubility data for 4-chloro-7-methylquinoline is not widely available in the literature, the following table provides illustrative (hypothetical) data based on the chemical principles outlined above. This data is intended to serve as a practical starting point for researchers.

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility at 25°C (mg/mL) |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 5 - 15 |

| Ethanol | 24.5 | 10 - 25 |

| Acetone | 20.7 | 50 - 100 |

| Dichloromethane | 8.9 | > 200 |

| Chloroform | 4.8 | > 200 |

| Ethyl Acetate | 6.0 | 75 - 150 |

| Tetrahydrofuran (THF) | 7.6 | > 200 |

| Toluene | 2.4 | 20 - 40 |

| Hexane | 1.9 | < 1 |

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual solubility values should be determined experimentally.

Experimental Determination of Solubility

Accurate solubility data is best obtained through rigorous experimental measurement. The following sections provide detailed protocols for two widely accepted methods for determining solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-chloro-7-methylquinoline to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial.[11]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[11]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

Alternatively, centrifuge the samples to pellet the undissolved solid.[10]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining microparticulates.[5]

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved 4-chloro-7-methylquinoline using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

-

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[13] These assays typically measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 4-chloro-7-methylquinoline in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a series of wells.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

-

Incubation:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[13]

-

-

Detection of Precipitation:

-

Precipitation can be detected by several methods:

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed (nephelometry) or the concentration at which the measured absorbance deviates from the expected linear response (UV-Vis).

-

Workflow for Kinetic Solubility Assay:

Caption: Workflow for a typical kinetic solubility assay.

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-chloro-7-methylquinoline:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6] It is crucial to control and report the temperature at which solubility measurements are made.

-

pH (in aqueous solutions): As a quinoline derivative, 4-chloro-7-methylquinoline is a weak base. In acidic aqueous solutions, the nitrogen atom can be protonated, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent.[5] Measurements should be made at defined pH values, such as those relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for solubility determination.

Conclusion

While specific, published solubility data for 4-chloro-7-methylquinoline is scarce, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical physicochemical property. By applying the principles of solvent polarity and utilizing the detailed experimental protocols provided, scientists and drug development professionals can generate the reliable solubility data necessary to advance their research and development efforts with this versatile quinoline derivative.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BenchChem. (2025, December). An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylquinoline in Organic Solvents.

- World Health Organiz

- Lund University Publications. (n.d.).

- Summary of solubility measurement protocols of each company before harmoniz

- BOC Sciences. (n.d.). CAS 63136-61-8 4-Chloro-7-methylquinoline.

- Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery.

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Solubility and Polarity. (n.d.).

- How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube.

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Synthesis of deriv

- 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.).

- Why Does Polarity Affect Compound Solubility Behavior? (2025, December 6). YouTube.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Guidechem. (n.d.). 4-Chloro-7-methylquinoline - Chemical Dictionary.

- 4-Chloro-7-(trifluoromethyl)quinoline. (n.d.). NIST WebBook.

- PubChem. (n.d.). 4-Chloro-7-methoxyquinoline.

- Sigma-Aldrich. (n.d.). 4-Chloro-7-methylquinoline AldrichCPR.

- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022, April 19). PubMed Central.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylquinoline in Organic Solvents.

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PMC - NIH.

- ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit.

- PubChem. (n.d.). 7-Chloro-4-methylquinoline.

- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

Sources

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Emerging Therapeutic Potential of 4-Chloro-7-methylquinoline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the burgeoning field of 4-chloro-7-methylquinoline derivatives. While the broader quinoline scaffold is well-established in medicinal chemistry, this whitepaper focuses on the unique potential of derivatives functionalized with a chlorine atom at the 4-position and a methyl group at the 7-position. Drawing upon the extensive research into structurally related 7-chloroquinolines, this document will explore the synthesis, potential biological activities, and future directions for this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of numerous clinically significant drugs.[3]

The 7-chloroquinoline core, in particular, is a well-validated pharmacophore, most famously represented by the antimalarial drug chloroquine.[4][5] The electron-withdrawing nature of the chlorine atom at the 7-position is often crucial for the biological activity of these compounds.[4][5] This guide will delve into the specific subset of 4-chloro-7-methylquinoline derivatives, a class of compounds that, while less explored, holds significant promise based on the established activities of its chemical relatives.

Synthetic Strategies for 4-Chloro-7-methylquinoline Derivatives

The synthesis of 4-chloro-7-methylquinoline derivatives typically begins with the construction of the core quinoline scaffold, followed by functionalization. A common starting material is 4-hydroxy-7-methylquinolin-2(1H)-one, which can be synthesized through the Gould-Jacobs reaction. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) can then yield the key intermediate, 2,4-dichloro-7-methylquinoline.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide array of functional groups. This reactivity allows for the creation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[4]

Materials:

-

4-Chloro-7-methylquinoline

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Dissolve 4-chloro-7-methylquinoline (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the desired amine (1.2-2 equivalents) and the base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Potential Biological Activities

Based on the extensive literature on related 7-chloroquinoline derivatives, 4-chloro-7-methylquinoline analogs are predicted to exhibit a range of significant biological activities.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3] The 4-anilinoquinoline scaffold, in particular, is a well-known pharmacophore for targeting epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[6]

Derivatives of 4-chloro-7-methylquinoline are promising candidates for the development of novel anticancer agents. The introduction of various substituents at the 4-position can modulate their cytotoxic activity and selectivity against different cancer cell lines.

Table 1: Anticancer Activity of Representative 7-Chloroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [4] |

| 4-Anilino-7-chloroquinoline derivative II | MCF-7 (Breast) | 0.0057 | [6] |

| 4-Anilino-7-chloroquinoline derivative Va | MCF-7 (Breast) | 0.00087 | [6] |

The data in Table 1, while not specific to 4-chloro-7-methylquinoline derivatives, strongly suggests the potential for potent anticancer activity within this class of compounds. The methyl group at the 7-position may further influence activity and selectivity.

Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by Quinoline Derivatives

Caption: Potential inhibition of the EGFR signaling pathway by 4-chloro-7-methylquinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antimicrobial agents.[7][8] Fluoroquinolones, a major class of antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] Derivatives of 4-chloro-7-methylquinoline are therefore of significant interest for the development of new antibacterial and antifungal drugs, particularly in the face of rising antimicrobial resistance.

The introduction of different side chains at the 4-position can influence the antimicrobial spectrum and potency. For instance, the incorporation of sulfonamide moieties has been shown to yield compounds with significant activity against various bacterial and fungal strains.[7]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline-sulfonamide derivative | E. coli | 7.812 | [7] |

| 7-Methoxyquinoline-sulfonamide derivative | C. albicans | 31.125 | [7] |

| 7-Morpholino-quinolone derivative | Gram-positive bacteria | Potent | [8] |

These examples highlight the potential of functionalized quinolines to combat a range of microbial pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a compound.

Materials:

-

Test compound (4-chloro-7-methylquinoline derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting another promising avenue for the therapeutic application of 4-chloro-7-methylquinoline analogs. The mechanism of action for the anti-inflammatory effects of quinolines is an active area of research.

Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-7-methylquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position. Key SAR insights from related 7-chloroquinolines include:

-

7-Chloro Group: The presence of a chlorine atom at the 7-position is often critical for potent biological activity.[4][5]

-

4-Position Substituent: The nature of the substituent at the 4-position significantly influences the compound's activity and target selectivity. For instance, an amino group at this position is a common feature in many biologically active quinolines.[4]

-

Methyl Group at C7: The impact of the methyl group at the 7-position in 4-chloro-7-methylquinoline derivatives is an area that warrants further investigation. It may influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability.

Future Directions and Conclusion

The 4-chloro-7-methylquinoline scaffold represents a promising, yet underexplored, area for drug discovery. While extensive research on related 7-chloroquinolines provides a strong rationale for their potential, dedicated studies on a diverse library of 4-chloro-7-methylquinoline derivatives are needed to fully elucidate their therapeutic potential.

Future research should focus on:

-

Synthesis of diverse libraries: Creating a broad range of 4-chloro-7-methylquinoline derivatives with various substituents at the 4-position and other positions on the quinoline ring.

-

Comprehensive biological screening: Evaluating these libraries against a wide panel of cancer cell lines, microbial strains, and in relevant anti-inflammatory assays.

-

Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by the most active compounds.

-

In-depth SAR studies: Systematically exploring the structure-activity relationships to guide the rational design of more potent and selective derivatives.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed. [Link]

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed. [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

-

Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (n.d.). PubMed. [Link]

-

Synthesis and anticancer evaluation of 4-anilinoquinolinylchalcone derivatives. (2023). PubMed. [Link]

-

Design, Synthesis and in Vitro Cytotoxic Activity of New 4-Anilino- 7-Chloro Quinoline Derivatives Targeting EGFR Tyrosine Kinase. (2010). Journal of American Science. [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. (2011). Johns Hopkins University. [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. [Link]

-

4-hydrazino-7-phenoxyquinoline. (n.d.). ChemSynthesis. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]

-

Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

-

7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. [Link]

-

Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (n.d.). MDPI. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing). [Link]

-

Quinoline and its derivatives in cancer therapy. (n.d.). PubMed. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. [Link]

-

4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PMC. [Link]

-

Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (n.d.). PubMed. [Link]

-

4-Phenylselenyl-7-chloroquinoline, a New Quinoline Derivative Containing Selenium, Has Potential Antinociceptive and Anti-Inflammatory Actions. (2016). PubMed. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC. [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC. [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed. [Link]

-

Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. (n.d.). [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

-

Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]

-

Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). bioRxiv. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-7-methylquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and Its Significance

The quinoline core is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1] Its versatile structure allows for extensive functionalization, enabling the generation of diverse molecular libraries for screening against various therapeutic targets.[2][3] Among its many halogenated derivatives, 4-chloro-7-methylquinoline stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents, especially in the realms of anticancer and antimalarial drug discovery.[1][][5] The strategic placement of a chlorine atom at the 4-position and a methyl group at the 7-position provides reactive handles for molecular elaboration and influences the molecule's steric and electronic properties, which can enhance binding to biological targets.[1]

This technical guide provides a comprehensive overview of 4-chloro-7-methylquinoline as a scaffold, detailing its synthesis, key chemical reactions, and its application in the development of potent therapeutic agents. We will delve into the structure-activity relationships of its derivatives and provide established protocols for their synthesis and evaluation.

The Chemistry of 4-Chloro-7-methylquinoline: Synthesis and Reactivity

The 4-chloro-7-methylquinoline scaffold is a versatile building block due to the reactivity of the chlorine atom at the C4 position, making it susceptible to nucleophilic aromatic substitution.[5] This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds.

General Synthesis of the Quinoline Core

The synthesis of the quinoline core can be achieved through several established methods, including the Skraup, Doebner-von Miller, and Combes reactions.[5] A common modern approach for a substituted quinoline like 4-chloro-7-methoxyquinoline (a related analogue) involves a multi-step synthesis starting from 3-methoxyaniline.[6] This process typically involves condensation with a dione, cyclization at high temperature, and subsequent chlorination to yield the final product.[6]

Key Reactions of 4-Chloro-7-methylquinoline

The primary utility of the 4-chloro-7-methylquinoline scaffold lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution with various amines, alcohols, and sulfur-containing nucleophiles. This reactivity is central to the creation of diverse libraries of quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack. This allows for the straightforward introduction of amino, alkoxy, and thioether moieties, which are crucial for modulating the biological activity of the resulting compounds. For instance, reaction with various primary or secondary amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[1]

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group in 4-chloro-7-methylquinoline with an amine.

Materials:

-

4-chloro-7-methylquinoline

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

-

Base (e.g., potassium carbonate, triethylamine), if necessary

Procedure:

-

Dissolve 4-chloro-7-methylquinoline (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1-2 equivalents) to the solution. If the amine salt is used, add a base to neutralize it.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-methylquinoline derivative.

Therapeutic Applications of 4-Chloro-7-methylquinoline Derivatives

The 4-chloro-7-methylquinoline scaffold has been extensively explored for the development of agents targeting a range of diseases, most notably cancer and malaria.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Inhibition of Kinase Signaling Pathways

Many quinoline-based anticancer agents function as kinase inhibitors.[7] By modifying the 4-chloro-7-methylquinoline core, researchers can develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1] For example, the introduction of an anilino group at the 4-position can lead to potent EGFR inhibitors.

Below is a diagram illustrating the general mechanism of action for quinoline-based kinase inhibitors.

Caption: Inhibition of a generic kinase signaling pathway by a 4-chloro-7-methylquinoline derivative.

Induction of Apoptosis and DNA/RNA Damage

Certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cells.[2] The cytotoxic activity of these compounds is often correlated with the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other aromatic moieties.[2]

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of the widely known antimalarial drug chloroquine.[8] Consequently, 4-chloro-7-methylquinoline is a key starting material for synthesizing novel 4-aminoquinoline derivatives with potential antimalarial activity.[] The development of new antimalarial drugs is crucial due to the increasing prevalence of multi-drug-resistant strains of Plasmodium falciparum.[9]

The structure-activity relationship (SAR) studies of 4-aminoquinolines have revealed that the presence of a chlorine atom at the 7-position is essential for high potency.[8] Modifications to the diaminoalkane side chain at the 4-position can also significantly impact activity against both chloroquine-susceptible and -resistant strains of the parasite.[10]

Other Therapeutic Areas

Derivatives of 4-chloro-7-methylquinoline have also been investigated for other biological activities, including:

-

Anti-inflammatory and Antinociceptive Effects: 7-chloro-4-(phenylselanyl) quinoline and its analogues have demonstrated promising antinociceptive and anti-inflammatory properties.[11]

-

Neuroprotective Activity: 4-amino-7-chloroquinoline derivatives have been identified as activators of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease.[12]

-

Antifungal Activity: Hydrazone derivatives of 7-chloroquinoline have shown in vitro antifungal activity against various oral fungi.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-chloro-7-methylquinoline derivatives is highly dependent on the nature of the substituents at various positions of the quinoline ring.

| Position | Substituent/Modification | Effect on Biological Activity | Reference(s) |

| C4 | Introduction of various amines | Crucial for antimalarial and anticancer activity. The nature of the amine side chain influences potency and resistance profile. | [8][10] |

| C4 | Introduction of thioalkyl groups | Can lead to compounds that induce apoptosis and DNA/RNA damage in cancer cells. | [2] |

| C7 | Chlorine atom | Generally considered essential for optimal antimalarial activity. | [8] |

| C7 | Replacement of Chlorine with other halogens (Br, I) | Can maintain or slightly alter antimalarial potency. | [10] |

| C7 | Replacement of Chlorine with F or CF3 | Tends to decrease antimalarial activity, especially against resistant strains. | [10] |

The following diagram illustrates the key points of the structure-activity relationship for 4-aminoquinoline derivatives.

Caption: Key Structure-Activity Relationship points for 4-amino-7-methylquinoline derivatives.

Conclusion and Future Perspectives

4-Chloro-7-methylquinoline has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the C4-chloro group provide a robust platform for the generation of diverse compound libraries. The derivatives of this scaffold have demonstrated significant therapeutic potential, particularly as anticancer and antimalarial agents.

Future research in this area will likely focus on:

-

Rational Design of Novel Derivatives: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of 4-chloro-7-methylquinoline derivatives for treating other diseases, such as neurodegenerative and inflammatory disorders.

-

Development of Drug Delivery Systems: Incorporating these active compounds into novel drug delivery systems to enhance their bioavailability and reduce potential toxicity.[14]

The continued exploration of the 4-chloro-7-methylquinoline scaffold holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- BOC Sciences. 4-Chloro-7-methylquinoline.

- IJIRT. (Year not specified).

- ChemicalBook. (2019). 4-Chloro-7-methoxyquinoline synthesis.

- PMC. (Year not specified). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- PMC. (Year not specified).

- PubMed. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl)

- PubMed. (Year not specified). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.

- MDPI. (Year not specified). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- PMC. (Year not specified).

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- ResearchGate. (Year not specified). (a)

- PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor.

- PubMed. (Year not specified).

- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

- PMC. (Year not specified). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- MDPI. (Year not specified). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- NIH. (2019).

- ResearchGate. (Year not specified). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)....

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]